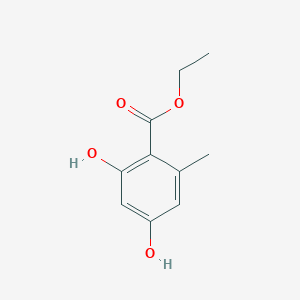

Ethyl 2,4-dihydroxy-6-methylbenzoate

概要

説明

抗増殖活性と抗腫瘍活性があることで知られています . この化合物の分子式はC10H12O4で、分子量は196.2 g/molです .

2. 製法

合成経路と反応条件: エチルオルセリン酸エステルは、硫酸などの触媒存在下、オルセリン酸とエタノールをエステル化することにより合成できます。 この反応は、通常、混合物を数時間還流して、エステル化を完全に完了させます .

工業的生産方法: エチルオルセリン酸エステルの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、大型反応器を使用し、反応条件を継続的に監視して、収率と純度を最適化します。 生成物はその後、再結晶または蒸留によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl Orsellinate can be synthesized through the esterification of orsellinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of Ethyl Orsellinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation .

化学反応の分析

反応の種類: エチルオルセリン酸エステルは、次の反応を含むさまざまな化学反応を受けます。

酸化: 対応するキノンを生成するために酸化することができます。

還元: 還元反応により、対応するアルコールに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: キノン

還元: アルコール

4. 科学研究への応用

エチルオルセリン酸エステルは、幅広い科学研究への応用があります。

化学: さまざまな有機化合物の合成のための出発物質として使用されます。

生物学: Hep-2喉頭癌細胞、MCF-7乳癌細胞、および786-0腎癌細胞を含むさまざまな癌細胞株に対して、抗増殖活性を示します.

医学: その抗腫瘍特性により、癌治療の潜在的な候補となっています。

科学的研究の応用

Applications in Cosmetics

Antioxidant Properties

EMB exhibits exceptional antioxidant capabilities, making it a valuable ingredient in skincare formulations. It helps neutralize free radicals, thereby protecting the skin from oxidative stress and reducing signs of aging. Its incorporation in creams and serums has been linked to improved skin health and appearance .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties that soothe irritated skin, making it suitable for sensitive skin formulations. This dual action—antioxidant and anti-inflammatory—enables EMB to address multiple skin concerns, including redness and irritation .

Product Integration

Leading cosmetic brands have successfully integrated EMB into various products such as moisturizers, serums, and lotions. These products target issues ranging from anti-aging to environmental stress protection, showcasing EMB's versatility in skincare solutions .

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of EMB may exhibit cytotoxic effects against cancer cell lines. Studies involving orsellinates derived from lecanoric acid have demonstrated that increasing lipophilicity enhances cytotoxic activity. For instance, hexyl orsellinate showed significant lethality against brine shrimp, suggesting potential anticancer properties .

Mechanism of Action

The mechanism by which EMB and its derivatives exert cytotoxic effects involves apoptosis induction in cancer cells. In vitro studies have shown that these compounds can trigger cell death pathways, making them candidates for further investigation in cancer therapeutics .

Case Studies

-

Skincare Efficacy Study

A recent study evaluated the effects of a skincare product containing EMB on subjects with signs of aging. After eight weeks of use, participants reported noticeable improvements in skin elasticity and reduced fine lines, attributed to the antioxidant action of EMB . -

Antitumor Activity Investigation

Another study focused on the cytotoxicity of various orsellinates, including EMB derivatives against specific cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, highlighting their potential as novel anticancer agents .

作用機序

エチルオルセリン酸エステルは、主に細胞増殖の阻害を通じて作用します。それは、細胞の成長と生存に関与するさまざまな分子経路を標的にします。 この化合物は、カスパーゼを活性化し、ミトコンドリアの膜電位を乱すことによって、癌細胞のアポトーシスを誘導します . さらに、活性酸素種をスカベンジし、抗酸化酵素の活性を高めることによって、抗酸化活性を示します .

類似化合物との比較

これらの化合物と比較して、エチルオルセリン酸エステルは、特定の癌細胞株に対して、より高い抗増殖活性を示します . エチルエステル基の存在は、その親油性を高め、生物活性が増加する要因となる可能性があります .

類似化合物:

- メチルオルセリン酸エステル

- n-プロピルオルセリン酸エステル

- n-ブチルオルセリン酸エステル

- イソプロピルオルセリン酸エステル

- sec-ブチルオルセリン酸エステル

- tert-ブチルオルセリン酸エステル

生物活性

Ethyl 2,4-dihydroxy-6-methylbenzoate, also known as ethyl orsellinate, is a derivative of orsellinic acid and has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antifungal properties, and potential applications in cancer treatment, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 196.20 g/mol. It is characterized by the presence of two hydroxyl groups and an ethyl ester functional group, which contribute to its biological activity.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Density | 1.348 g/cm³ |

| Melting Point | 141-142 °C |

| Boiling Point | 339.1 °C |

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of ethyl orsellinate on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that the compound significantly reduced cell viability with IC50 values ranging from 12 to 50 µg/ml depending on the cell type.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/ml) | Effectiveness (%) |

|---|---|---|

| MCF-7 | 20 | 75 |

| HeLa | 15 | 80 |

| HepG2 | 30 | 60 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of caspase activity and DNA fragmentation assays indicating apoptotic cell death.

Antifungal Activity

In addition to its anticancer properties, ethyl orsellinate has demonstrated antifungal activity. It was isolated from various lichen species and tested against several fungal strains.

Study on Antifungal Effects

A study found that ethyl orsellinate exhibited potent antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 25 µg/ml.

Table 3: Antifungal Activity Results

| Fungal Strain | MIC (µg/ml) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

特性

IUPAC Name |

ethyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSRXQMIXSZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062488 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-37-0 | |

| Record name | Ethyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orsellinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl orsellinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-Dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORSELLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035H4GP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Ethyl 2,4-dihydroxy-6-methylbenzoate?

A1: this compound has been identified in several natural sources, including:

- Lichen: It was found as a constituent of Usnea longissima [, ] and Cetraria islandica [].

- Treemoss: This compound is a significant component of treemoss concrete, contributing to its characteristic fragrance [, ].

- Plants: It has also been isolated from the twigs of Euonymus alatus [].

Q2: What is the molecular structure and formula of this compound?

A2: this compound is an ester of orsellinic acid. Its molecular formula is C10H12O4. []. The structure consists of a benzene ring with the following substituents: * A hydroxyl group at position 2 and 4 * A methyl group at position 6 * An ethyl ester group at position 1

Q3: Are there any studies on the crystal structure of this compound?

A3: Yes, the crystal structure of this compound, isolated from Illicium difengpi K.I.B et K.I.M., has been determined []. The study revealed an intramolecular hydrogen bond that stabilizes the molecule's conformation. Additionally, intermolecular hydrogen bonds link the molecules into double strands within the crystal lattice.

Q4: Has this compound been used in any chemical synthesis?

A4: Yes, racemic (±)-Hongoquercin A, an antibacterial fungal metabolite, was synthesized using this compound as a starting material []. This synthesis highlights the compound's potential utility in the development of new antibacterial agents.

Q5: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for both qualitative and quantitative analysis of this compound in complex mixtures [, ]. This method allows for the separation and identification of various compounds, including this compound, based on their mass-to-charge ratios.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。